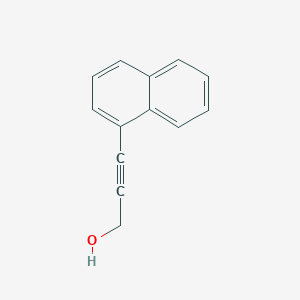

3-(1-Naphtyl)-2-propyn-1-ol

Vue d'ensemble

Description

3-(1-Naphthyl)-2-propyn-1-ol is an organic compound that features a naphthalene ring attached to a propynyl group with a hydroxyl group at the terminal carbon

Applications De Recherche Scientifique

3-(1-Naphthyl)-2-propyn-1-ol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving hydroxyl and alkyne groups.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1-naphthyl-l-alanine, have been found to interact with periplasmic oligopeptide-binding proteins in salmonella typhimurium .

Mode of Action

For instance, N-1-naphthylphthalamic acid, a compound with a similar naphthalene structure, has been found to associate with and inhibit PIN auxin transporters .

Biochemical Pathways

Related compounds such as naphthalene and substituted naphthalenes are known to be degraded by various bacterial species, indicating that this compound may also be involved in similar metabolic pathways .

Pharmacokinetics

It accumulates in lipid-rich tissues and has an elimination half-life of 2-3 hours .

Result of Action

Related compounds such as 1-naphthol have been found to exhibit antioxidant activity, protecting cells from oxidative stress by scavenging reactive oxygen species and enhancing antioxidant enzyme production .

Action Environment

It is known that the presence of naa in the environment undergoes oxidation reactions with hydroxyl radicals and sulfate radicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Naphthyl)-2-propyn-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 1-naphthaldehyde.

Grignard Reaction: 1-naphthaldehyde is reacted with propargyl magnesium bromide in an anhydrous ether solution to form the corresponding alcohol.

Hydrolysis: The reaction mixture is then hydrolyzed to yield 3-(1-Naphthyl)-2-propyn-1-ol.

Industrial Production Methods

While specific industrial production methods for 3-(1-Naphthyl)-2-propyn-1-ol are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(1-Naphthyl)-2-propyn-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The triple bond can be reduced to form the corresponding alkene or alkane.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.

Major Products

Oxidation: 3-(1-Naphthyl)-2-propyn-1-one.

Reduction: 3-(1-Naphthyl)-2-propen-1-ol or 3-(1-Naphthyl)-propane-1-ol.

Substitution: Various substituted derivatives depending on the reagent used.

Comparaison Avec Des Composés Similaires

Similar Compounds

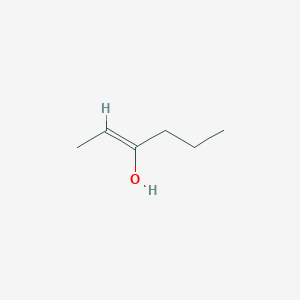

3-(1-Naphthyl)propan-1-ol: Similar structure but lacks the triple bond.

1-Naphthylacetylene: Similar structure but lacks the hydroxyl group.

3-(1-Naphthyl)-2-propen-1-ol: Similar structure but has a double bond instead of a triple bond.

Uniqueness

3-(1-Naphthyl)-2-propyn-1-ol is unique due to the presence of both a hydroxyl group and a triple bond in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Propriétés

IUPAC Name |

3-naphthalen-1-ylprop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O/c14-10-4-8-12-7-3-6-11-5-1-2-9-13(11)12/h1-3,5-7,9,14H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARRJNMECLDKPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464692 | |

| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16176-22-0 | |

| Record name | 3-(1-Naphthyl)-2-propyn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-Diazaspiro[2.5]octane](/img/structure/B92042.png)

![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)